1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O/c1-29-18-4-2-3-14(11-18)22-20-13-26-21-10-7-16(25)12-19(21)23(20)28(27-22)17-8-5-15(24)6-9-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGQJWZKBUVTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to a class of pyrazoloquinoline derivatives that have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a pyrazoloquinoline core with specific substituents that are crucial for its biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study evaluated various derivatives, revealing that compounds with similar structures inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression was noted as a key mechanism of action .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | TBD | Inhibition of NO production |
2. Anticancer Activity
The anticancer potential of pyrazoloquinolines has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific derivative discussed has not been directly tested in cancer models but is hypothesized to share similar mechanisms due to its structural similarities with other active compounds .
3. Antimicrobial Activity
Preliminary studies suggest that pyrazolo[4,3-c]quinoline derivatives may possess antimicrobial properties against various pathogens. The exact efficacy of this compound remains to be fully characterized but aligns with the broader pharmacological profile of related compounds .
Case Studies
Several case studies highlight the biological activity of pyrazolo[4,3-c]quinolines:
- Inhibition of Inflammatory Mediators : A study demonstrated that derivatives effectively reduced LPS-induced NO production in macrophages, indicating their potential as anti-inflammatory agents.
- Cancer Cell Line Studies : Another investigation focused on similar compounds revealed significant cytotoxicity against breast cancer cell lines, suggesting a need for further exploration into the anticancer potential of this specific derivative.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been employed to understand the influence of structural modifications on biological activity. Key findings include:
- Substituent Positioning : The position of substituents on the phenyl rings significantly affects both anti-inflammatory and anticancer activities.
- Functional Group Influence : Electron-donating groups tend to enhance activity when positioned para to the core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
